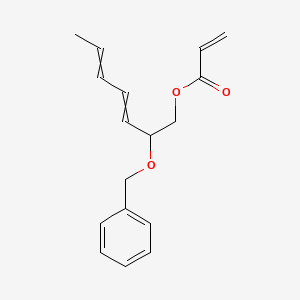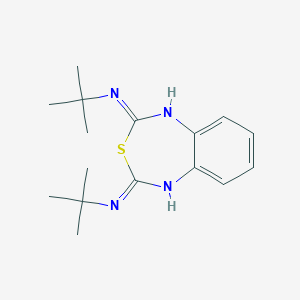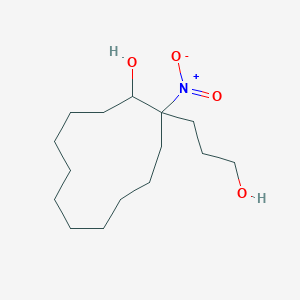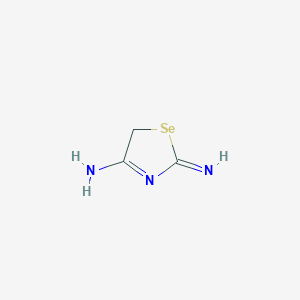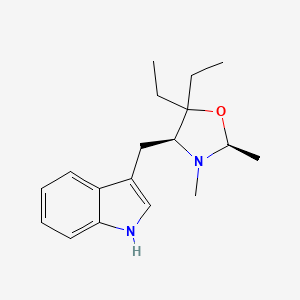
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and structure of this peptide may confer unique properties that make it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents can be used to introduce modifications at specific residues.
Major Products Formed
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like this one are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry
In the industrial sector, peptides can be used in the development of new materials, sensors, and diagnostic tools.
Mecanismo De Acción
The mechanism of action of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. They may interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-lysine: A peptide with a lysine residue instead of ornithine.
Uniqueness
The unique sequence and modifications of L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, distinguishing it from other similar peptides.
Propiedades
Número CAS |
630104-44-8 |
|---|---|
Fórmula molecular |
C33H53N9O8S2 |
Peso molecular |
768.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H53N9O8S2/c1-18(2)26(30(47)40-24(17-51)28(45)39-23(32(49)50)6-4-13-37-33(35)36)41-29(46)25-7-5-14-42(25)31(48)22(12-15-52-3)38-27(44)21(34)16-19-8-10-20(43)11-9-19/h8-11,18,21-26,43,51H,4-7,12-17,34H2,1-3H3,(H,38,44)(H,39,45)(H,40,47)(H,41,46)(H,49,50)(H4,35,36,37)/t21-,22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
LUUQSMPURNMXLZ-FRSCJGFNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)
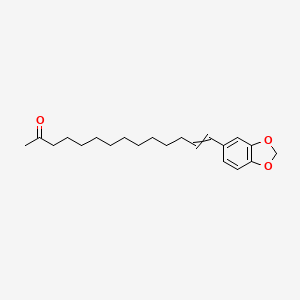
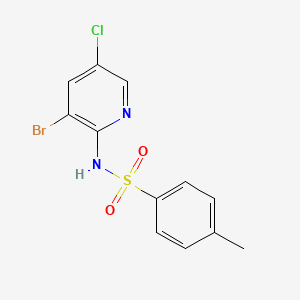

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
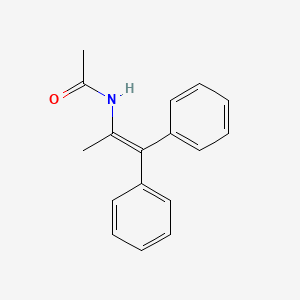
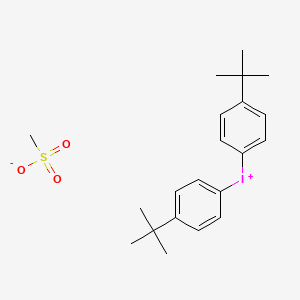
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
